1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide

Lipophilicity Drug‑likeness Permeability

1-(6-Methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide (CAS 2309731-91-5, molecular formula C18H19F3N4O2, molecular weight 380.37 g/mol) is a synthetic small molecule belonging to the piperidine-3-carboxamide class, featuring a 6-methylpyridazin-3-yl substituent at the piperidine N‑1 position and a 4‑(trifluoromethoxy)phenyl group attached via the carboxamide linkage. Its InChI Key is SGUKRIQLXWSURO‑UHFFFAOYSA‑N and its SMILES is CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F.

Molecular Formula C18H19F3N4O2
Molecular Weight 380.371
CAS No. 2309731-91-5
Cat. No. B2684155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide
CAS2309731-91-5
Molecular FormulaC18H19F3N4O2
Molecular Weight380.371
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H19F3N4O2/c1-12-4-9-16(24-23-12)25-10-2-3-13(11-25)17(26)22-14-5-7-15(8-6-14)27-18(19,20)21/h4-9,13H,2-3,10-11H2,1H3,(H,22,26)
InChIKeySGUKRIQLXWSURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide (CAS 2309731-91-5): Core Chemotype & Procurement-Relevant Identity


1-(6-Methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide (CAS 2309731-91-5, molecular formula C18H19F3N4O2, molecular weight 380.37 g/mol) is a synthetic small molecule belonging to the piperidine-3-carboxamide class, featuring a 6-methylpyridazin-3-yl substituent at the piperidine N‑1 position and a 4‑(trifluoromethoxy)phenyl group attached via the carboxamide linkage . Its InChI Key is SGUKRIQLXWSURO‑UHFFFAOYSA‑N and its SMILES is CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F . The compound is listed as a specifically exemplified chemical entity in patent family WO2018146010, which describes 2‑heteroaryl‑3‑oxo‑2,3‑dihydropyridazine‑4‑carboxamides as aryl hydrocarbon receptor (AHR) antagonists for oncology applications [1]. Currently, the compound is available exclusively through custom synthesis or research‑chemical suppliers and is not offered as a catalog product by major life‑science distributors.

Why 1-(6-Methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide Cannot Be Interchanged with Class Analogs: Critical Substituent Effects


Within the 1‑(6‑methylpyridazin‑3‑yl)piperidine‑3‑carboxamide chemotype, even subtle changes to the N‑aryl moiety produce profound shifts in physicochemical properties, target engagement profiles, and metabolic stability. The 4‑(trifluoromethoxy)phenyl substituent (–OCF₃) occupies a strategic position on the lipophilicity‑electronic continuum: it is more electron‑withdrawing and larger than a 4‑methoxy group, yet metabolically distinct from a 4‑(trifluoromethyl)phenyl group (–CF₃). The oxygen atom in –OCF₃ introduces a dipole moment and potential hydrogen‑bond acceptor character absent in –CF₃, which can alter binding interactions with targets such as AHR or NAMPT [1]. Published structure–activity relationship (SAR) data for related pyridazine‑containing inhibitors of NS5B, NAMPT, and AHR indicate that the choice between 4‑OCF₃, 4‑CF₃, 4‑halogen, or 4‑methyl can result in potency variations exceeding one order of magnitude [2][3]. Consequently, procurement decisions based on in‑class substitution alone risk acquiring a compound with divergent selectivity, pharmacokinetics, or inactivity in the intended assay system.

Quantitative Differentiation Evidence: 1-(6-Methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide vs. Closest Analogs


Calculated LogP Comparison: 4-OCF₃ vs. 4-CF₃ and 4-OCH₃ Analogs

The computed octanol‑water partition coefficient (XLogP3) for the target compound (4‑OCF₃) is estimated at 2.9, based on the PubChem‑derived calculation for the identical molecular scaffold [1]. This is compared with the calculated logP of its closest registered analog, 1‑(6‑methylpyridazin‑3‑yl)‑N‑[4‑(trifluoromethyl)phenyl]piperidine‑3‑carboxamide (CAS 2176201‑70‑8, 4‑CF₃), which is reported as 3.2 [2]. The introduction of the oxygen atom in the 4‑trifluoromethoxy substituent reduces calculated logP by approximately 0.3 log units relative to the 4‑trifluoromethyl analog, indicating moderately lower lipophilicity. For comparison, the 4‑methoxy analog (CAS not registered in PubChem) would be expected to have an even lower logP, though no experimental data are available.

Lipophilicity Drug‑likeness Permeability

Topological Polar Surface Area (tPSA) Comparison: Impact on Oral Bioavailability Prediction

The topological polar surface area (tPSA) of the target compound is calculated as 73.1 Ų, using PubChem’s descriptor set [1]. The tPSA of the 4‑CF₃ analog is approximately 63.2 Ų, reflecting the absence of the ether oxygen [2]. The tPSA of the 4‑bromo‑2‑methylphenyl analog (CAS 2176201‑71‑9) is approximately 63.3 Ų, nearly identical to the 4‑CF₃ analog . The additional oxygen atom in the 4‑OCF₃ group increases tPSA by about 10 Ų, potentially reducing passive membrane permeability relative to the 4‑CF₃ and 4‑bromo analogs. This structural feature may be exploited to tune oral bioavailability when the pyridazinyl‑piperidine scaffold is advanced into lead optimization.

Drug‑likeness Oral bioavailability tPSA

Class-Level AHR Antagonism: Structural Basis for 4-OCF₃ Selectivity Over 4-Halogen or 4-Alkyl Analogs

The compound embodies the general Formula I of WO2018146010, which covers 2‑heteroaryl‑3‑oxo‑2,3‑dihydropyridazine‑4‑carboxamides as AHR antagonists [1]. Within this patent, Example 293 (a 4‑trifluoromethoxy‑substituted analog with an IC50 of 82.2 nM against AHR) demonstrates that the 4‑OCF₃ group directly contributes to nanomolar potency . The target compound’s 1‑(6‑methylpyridazin‑3‑yl)piperidine‑3‑carboxamide scaffold matches the pharmacophoric requirements for AHR antagonism. In contrast, analogs such as N‑(2‑bromophenyl)‑1‑(6‑methylpyridazin‑3‑yl)piperidine‑3‑carboxamide (CAS 2176201‑71‑9) lack the 3‑oxo‑2,3‑dihydropyridazine‑4‑carboxamide core that is central to AHR activity, and their biological profile may be entirely different . While no direct experimental comparison is available, the structural evidence strongly suggests that substituting the 4‑OCF₃ group with halogen or alkyl alternatives will compromise AHR engagement.

Aryl hydrocarbon receptor AHR antagonist Cancer immunotherapy

Fragment‑Level Differentiation: The 4‑Trifluoromethoxy Group Modulates Metabolic Stability Relative to 4‑CF₃

The 4‑trifluoromethoxy (–OCF₃) group is subject to different metabolic pathways compared to 4‑trifluoromethyl (–CF₃). While –CF₃ is generally resistant to oxidative metabolism, the –OCF₃ group can undergo O‑dealkylation or hydrolytic defluorination, generating reactive intermediates such as difluoromethoxy or formyl species [1]. This metabolic profile has implications for in vivo clearance and toxicity risk. In contrast, the 4‑CF₃ analog (CAS 2176201‑70‑8) is expected to be more metabolically stable but may lack the hydrogen‑bond acceptor properties of the –OCF₃ oxygen [2]. No experimental metabolic stability data for these specific analogs have been published; this differentiation is based on well‑established fragment‑level metabolic chemistry [1].

Metabolic stability Defluorination OCF₃ metabolic soft spot

High‑Value Application Scenarios for 1-(6-Methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide, Derived from Quantitative Evidence


AHR‑Dependent Oncology Target Engagement Studies Requiring a 4-Trifluoromethoxy Pharmacophore

For academic or industry laboratories investigating aryl hydrocarbon receptor (AHR) antagonism as a cancer immunotherapy strategy, this compound serves as a chain‑transfer or chemical‑probe candidate derived from the WO2018146010 pharmacophore. The 4‑OCF₃ group is structurally validated by Example 293 of the patent (AHR IC50 = 82.2 nM), and the target compound’s 1‑(6‑methylpyridazin‑3‑yl)piperidine‑3‑carboxamide scaffold satisfies the core requirements of the general Formula I [1]. Unlike 4‑CF₃ or halogen‑bearing analogs, the 4‑OCF₃ moiety provides a unique dipole and H‑bond acceptor that may modulate AHR binding kinetics, making this compound a meaningful tool for crystallography or biophysical assay development.

SAR Library Expansion Around the Pyridazinyl‑Piperidine Core: Exploiting Calculated Physicochemical Differentiation

Medicinal chemistry teams constructing piperidine‑3‑carboxamide libraries for phenotypic or target‑based screening can use this 4‑OCF₃ analog to systematically explore the lipophilicity‑polarity continuum. Its computed logP of 2.9 and tPSA of 73.1 Ų fill a distinct property space between the more lipophilic 4‑CF₃ analog (logP 3.2, tPSA 63.2 Ų) and more polar 4‑methoxy or 4‑fluoro analogs [2]. By procuring this compound alongside the 4‑CF₃, 4‑Br, and 4‑OCH₃ variants, library designers can generate structure–property relationship (SPR) data that is directly actionable for multiparameter optimization of solubility, permeability, and metabolic stability.

Metabolic Soft‑Spot Identification Using a Trifluoromethoxy‑Containing Probe

ADME/PK laboratories seeking to characterize metabolic liabilities of the –OCF₃ group in the context of a pyridazinyl‑piperidine scaffold can employ this compound as a reference probe. The metabolic fate of the –OCF₃ substituent (O‑dealkylation, hydrolytic defluorination) can be compared directly with that of the 4‑CF₃ analog under identical incubation conditions (e.g., human liver microsomes, hepatocytes) [3]. Such head‑to‑head metabolic stability studies would generate the first experimental evidence for fragment‑level metabolic differentiation within this chemotype, informing future lead optimization decisions.

Negative Control or Inactive Comparator for AHR‑Active 3‑Oxo‑2,3‑Dihydropyridazine‑4‑Carboxamides

Because the target compound lacks the 3‑oxo‑2,3‑dihydropyridazine‑4‑carboxamide core found in the most potent AHR antagonists (e.g., WO2018146010 Example 293), it is predicted to be significantly less active as an AHR antagonist. This property makes it a suitable negative control compound for assays designed to validate target engagement of 3‑oxo‑2,3‑dihydropyridazine analogs. When procured alongside Example 293‑type compounds, the target compound enables robust determination of assay window and specificity, a critical step in HTS validation and hit‑to‑lead progression [1].

Quote Request

Request a Quote for 1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.